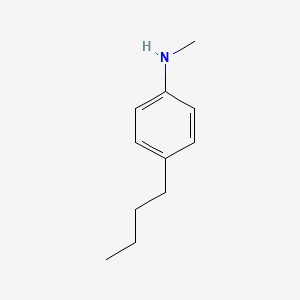

4-butyl-N-methylaniline

Description

Contextualization of Substituted Anilines in Organic Synthesis

Substituted anilines are a class of organic compounds derived from aniline (B41778) through the replacement of one or more hydrogen atoms with various functional groups. wisdomlib.org These compounds are fundamental building blocks in a wide array of chemical syntheses. Their versatility allows them to serve as precursors for complex molecules, including pharmaceuticals, dyes, and polymers. wisdomlib.org The nature and position of the substituent group on the aniline ring significantly influence the compound's electronic properties, reactivity, and steric hindrance, thereby dictating its utility in specific synthetic pathways. wikipedia.org

The synthesis of substituted anilines itself is a significant area of research, with methods ranging from classical electrophilic aromatic substitution to more modern transition-metal-catalyzed cross-coupling reactions. wikipedia.orgorganic-chemistry.org For instance, a novel method for synthesizing substituted anilines from cyclohexanones using a Pd/C-ethylene system has been developed, offering a practical route to these important industrial and academic building blocks. organic-chemistry.orgacs.org The ability to introduce substituents prior to aromatization simplifies the synthesis of ortho-, meta-, and para-substituted anilines. organic-chemistry.orgacs.org

Strategic Importance of N-Alkyl Anilines in Chemical Research

N-alkyl anilines, a specific subclass of substituted anilines, are of paramount importance in chemical research and industry. They are key structural motifs in many drug molecules and serve as versatile intermediates for the synthesis of more complex functionalized molecules. rsc.org The N-alkylation of anilines is a fundamental transformation in organic synthesis, with applications in the production of fine chemicals, pharmaceuticals, and agrochemicals. researchgate.net

The development of efficient and selective N-alkylation methods is an active area of research. rsc.org Traditional methods often involve the use of alkyl halides, which can lead to overalkylation and the formation of byproducts. rsc.org Modern approaches focus on catalytic systems, including iron-catalyzed and palladium-catalyzed reactions, to achieve higher yields and greater selectivity under milder conditions. rsc.orgresearchgate.net The use of methanol (B129727) as a methylating agent over heterogeneous catalysts like Ni/ZnAlOx represents a more sustainable approach to N-methylation. rsc.org

Research Trajectories and Objectives for 4-Butyl-N-methylaniline

Research concerning this compound is multifaceted, exploring its synthesis, properties, and potential applications. A key objective is the development of efficient synthetic routes. One established method involves the reaction of 4-methylaniline with butyl halides. More recent research has demonstrated the selective mono-N-methylation of 4-butylaniline (B89568) using methanol over a heterogeneous Ni/ZnAlOx catalyst. rsc.org

Another research trajectory focuses on the compound's physical and chemical properties. The presence of both a butyl group on the ring and a methyl group on the nitrogen atom imparts specific steric and electronic characteristics that influence its reactivity in reactions such as electrophilic aromatic substitution. Furthermore, studies on related N-alkyl anilines suggest that these compounds can be valuable in various applications, from serving as building blocks for bioactive molecules to their potential use as octane (B31449) boosters in gasoline. nih.govub.edu

Detailed characterization of this compound is crucial for its application. Spectroscopic data, including 1H NMR and GC-MS, have been reported, providing essential information for its identification and analysis. rsc.org

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 137273-36-0 | rsc.orgchem960.com |

| Molecular Formula | C11H17N | |

| Molecular Weight | 163.26 g/mol |

Reported Spectroscopic Data for this compound

| Technique | Key Data Points | Source |

| 1H NMR (400 MHz, CD3OD) | δ 6.95 (d, J = 8.3 Hz, 2H), 6.58 (d, J = 8.3 Hz, 2H), 2.73 (s, 3H), 2.47 (t, J = 7.6 Hz, 2H), 1.52 (m, 2H), 1.33 (m, 2H), 0.92 (t, J = 7.3 Hz, 3H) | rsc.org |

| GC-MS (EI, m/z) | 163 [M]+ | rsc.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H17N |

|---|---|

Molecular Weight |

163.26 g/mol |

IUPAC Name |

4-butyl-N-methylaniline |

InChI |

InChI=1S/C11H17N/c1-3-4-5-10-6-8-11(12-2)9-7-10/h6-9,12H,3-5H2,1-2H3 |

InChI Key |

HGQUVYMHEGKTRL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC |

Origin of Product |

United States |

Synthetic Methodologies for 4 Butyl N Methylaniline and Analogous Structures

Strategies for Butylation on the Aromatic Ring

The introduction of a butyl group onto the aromatic ring of N-methylaniline is predominantly achieved through alkylation reactions. The key to a successful synthesis is controlling the position of this substitution to favor the para isomer, 4-butyl-N-methylaniline.

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds on an aromatic ring. wikipedia.org It involves an electrophilic aromatic substitution where a carbocation attacks the electron-rich aniline (B41778) ring. mt.com However, the direct application of this reaction to anilines is problematic. The amino group is a Lewis base that can react with the Lewis acid catalyst (like aluminum chloride), leading to the deactivation of the aromatic ring. quora.comnih.govncert.nic.in

To circumvent the issues of catalyst deactivation and side reactions, the amino functionality of the aniline precursor is often temporarily protected. ncert.nic.inchegg.com This is typically achieved by converting the amine into an amide through acylation, for example, by reacting it with acetic anhydride to form an acetanilide. ncert.nic.inyoutube.com This protection strategy serves two main purposes:

It reduces the basicity of the nitrogen atom, preventing it from coordinating with and deactivating the Lewis acid catalyst. chegg.com

The resulting acylamino group (e.g., -NHCOCH₃) is still an ortho, para-directing group, guiding the incoming electrophile to the desired positions. However, its activating effect is less potent than that of a free amino group, which helps to prevent unwanted multiple substitutions. ncert.nic.in

After the alkylation step is complete, the protecting group can be removed by hydrolysis to regenerate the amino functionality, which can then be methylated if necessary.

Table 1: Common Protective Groups for Amino Functionality in Friedel-Crafts Reactions

| Protective Group | Reagent for Protection | Deprotection Conditions |

|---|---|---|

| Acetyl (Ac) | Acetic Anhydride or Acetyl Chloride | Acid or Base Hydrolysis |

| Trifluoroacetyl (TFA) | Trifluoroacetic Anhydride | Mild Base Hydrolysis |

| Carbobenzyloxy (Cbz) | Benzyl (B1604629) Chloroformate | Hydrogenolysis |

This table presents common strategies used to temporarily modify the amino group, enabling successful subsequent reactions like Friedel-Crafts alkylation.

The mechanism of Friedel-Crafts alkylation proceeds via the generation of an electrophile, typically a carbocation, from an alkyl halide or alkene in the presence of a catalyst. mt.com For the synthesis of this compound, a butylating agent like 1-butanol, 1-chlorobutane, or 1-butene can be used to generate a butyl carbocation.

This electrophile then attacks the electron-rich aromatic ring of the protected N-methylaniline. The acylamino group directs the substitution to the ortho and para positions. Generally, the para product is favored due to steric hindrance; the bulky acylamino group and the incoming butyl group sterically clash, making the ortho position less accessible. wikipedia.org This steric effect is a key factor in achieving high regioselectivity for the desired 4-substituted product. Theoretical studies on similar systems have shown that the para-product is more energetically favorable, which aligns with experimental observations of high para-selectivity. nih.gov

An alternative to traditional Lewis acid-catalyzed Friedel-Crafts reactions is the use of Brønsted acids or mixed acid systems. mt.com These catalysts can also effectively promote the alkylation of aromatic rings and offer advantages in terms of handling and selectivity.

Strong Brønsted acids, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, can catalyze Friedel-Crafts type alkylations. stackexchange.comacs.org The mechanism involves the protonation of an alkene (e.g., 1-butene) or an alcohol (e.g., 1-butanol) by the Brønsted acid to generate a carbocation. This carbocation then acts as the electrophile in the subsequent attack on the aromatic ring. Brønsted acids are particularly effective for reactions involving activated aromatic rings. stackexchange.com The use of solid acid catalysts, such as zeolites, which possess Brønsted acid sites, is also a common strategy in industrial applications for their ease of separation and potential for shape-selectivity. mt.comgoogle.com The high acidity of certain zeolites can promote ring alkylation with high conversion rates. google.com

Achieving high selectivity for the para-alkylated product requires careful optimization of several reaction parameters. The choice of catalyst, temperature, reaction time, and the ratio of reactants all play a crucial role in maximizing the yield of the desired isomer while minimizing the formation of ortho, meta, and polysubstituted byproducts.

For instance, in related N-alkylation reactions, parameters such as the choice of base, solvent, and temperature have been systematically varied to achieve optimal yields and selectivity. nih.govresearchgate.net Similar principles apply to C-alkylation on the aromatic ring. Lower temperatures often favor the para product (thermodynamic control), while higher temperatures might lead to a mixture of isomers or decomposition. The catalyst loading is also critical; a sufficient amount is needed for an efficient reaction rate, but excess catalyst can lead to unwanted side reactions.

Table 2: Illustrative Optimization of Para-Alkylation of an Aniline Derivative

| Entry | Catalyst | Temperature (°C) | Time (h) | Yield of Para-Product (%) | Para:Ortho Ratio |

|---|---|---|---|---|---|

| 1 | AlCl₃ | 25 | 12 | 65 | 90:10 |

| 2 | AlCl₃ | 80 | 4 | 72 | 85:15 |

| 3 | H₂SO₄-SiO₂ | 50 | 8 | 78 | 95:5 |

| 4 | Zeolite H-BEA | 120 | 6 | 85 | >99:1 |

This table is a representative example based on general findings in Friedel-Crafts and Brønsted acid-catalyzed alkylations, demonstrating how varying conditions can influence product yield and regioselectivity.

Reductive Amination Pathways from Nitro Precursors

The synthesis of the precursor 4-butylaniline (B89568) from a nitro intermediate logically starts with n-butylbenzene. The synthetic design involves two key electrophilic aromatic substitution reactions: Friedel-Crafts alkylation and nitration. The sequence of these reactions is critical for achieving the desired 4-substituted product.

The process commences with the Friedel-Crafts alkylation of benzene (B151609) with a butylating agent (e.g., 1-chlorobutane or 1-butanol) in the presence of a Lewis acid catalyst to form n-butylbenzene. The subsequent step is the nitration of n-butylbenzene. This is typically achieved using a nitrating agent, such as a mixture of nitric acid and sulfuric acid. unive.it The butyl group is an ortho-, para-directing activator in electrophilic aromatic substitution. Due to steric hindrance from the butyl group, the major product of the nitration reaction is the para-isomer, 4-nitro-n-butylbenzene, with the ortho-isomer formed as a minor byproduct. nih.gov

An alternative, though less common, pathway would be the nitration of benzene first, followed by alkylation. However, the nitro group is a strong deactivator and meta-director, which would make the subsequent Friedel-Crafts alkylation more difficult and direct the incoming butyl group to the meta position, which is not desired for this synthesis. Therefore, the sequence of alkylation followed by nitration is the preferred route for synthesizing the 4-butyl-nitrobenzene precursor.

Catalytic hydrogenation is a widely employed and highly efficient method for the reduction of nitroarenes to their corresponding anilines. rsc.org This process offers significant advantages from a green chemistry perspective, as it often uses molecular hydrogen as the reductant and generates water as the sole byproduct. shokubai.org

The reaction involves treating the nitro precursor, 4-nitro-n-butylbenzene, with hydrogen gas in the presence of a metal catalyst. A variety of catalysts are effective for this transformation.

Noble Metal Catalysts : Palladium on carbon (Pd/C) is a common and highly effective catalyst for nitro group reduction. Platinum-based catalysts are also used. These reactions are typically run under mild to moderate hydrogen pressures and temperatures. thieme-connect.com

Nickel Catalysts : Raney nickel is another frequently used catalyst that is pyrophoric but cost-effective. It often requires slightly harsher conditions than palladium catalysts. rsc.org

Base-Metal Catalysts : In the context of sustainable chemistry, there is growing interest in replacing precious metal catalysts with more abundant and less expensive base metals. rsc.org Air- and moisture-stable manganese and iron-based catalysts have been developed that can selectively reduce nitroarenes to anilines under relatively mild conditions. shokubai.org

The choice of catalyst can be critical for chemoselectivity, especially if other reducible functional groups are present in the molecule. While catalytic hydrogenation is generally very effective for nitro group reduction, potential side reactions like the reduction of the aromatic ring or dehalogenation (in halo-substituted nitroarenes) can occur under certain conditions. organic-chemistry.orgrsc.org Careful optimization of reaction parameters such as catalyst type, solvent, temperature, and pressure is essential for maximizing the yield and purity of the desired aniline. sci-hub.ru

Approaches for N-Methylation of Aromatic Amines

The final step in the synthesis of this compound is the introduction of a methyl group onto the nitrogen atom of 4-butylaniline. A key challenge in this step is achieving selective mono-methylation, as overalkylation to form the tertiary amine (N,N-dimethylaniline) is a common side reaction.

Selective Mono-N-Methylation Techniques

Several techniques have been developed to control the N-methylation process and favor the formation of the secondary amine. These methods often rely on specific reagents or catalytic systems that can differentiate between the primary amine starting material and the secondary amine product. Classical methods often use toxic methylating agents like methyl halides or dimethyl sulfate, which can lead to selectivity issues. rsc.org Modern methods focus on greener and more selective alternatives.

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for reusability. Several systems have been shown to be effective for the selective N-monomethylation of aromatic amines.

One prominent approach utilizes a carbon-supported platinum (Pt/C) catalyst with methanol (B129727) as the methylating agent. shokubai.orgsci-hub.ru This reaction often proceeds via a "hydrogen-borrowing" mechanism. The catalyst first dehydrogenates methanol to formaldehyde in situ. The formaldehyde then condenses with the primary amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen on the catalyst surface to yield the N-methylated amine. Interestingly, these systems often show high selectivity for N-monomethylation for aromatic amines, while aliphatic amines tend to undergo N,N-dimethylation under similar conditions. shokubai.orgsci-hub.ru Other heterogeneous systems, including those based on bimetallic nanoparticles like Pd-Cu on a support, have also been developed to enhance selectivity for mono-methylation. researchgate.net

| Aniline Substrate | Product | Conversion (%) | Selectivity to Mono-methylated Product (%) |

|---|---|---|---|

| Aniline | N-Methylaniline | >99 | 98 |

| 4-Chloroaniline | 4-Chloro-N-methylaniline | >99 | 97 |

| 4-Methoxyaniline | 4-Methoxy-N-methylaniline | >99 | 98 |

A distinct approach to achieving selective mono-N-methylation involves the use of organoboron reagents. A notable example is the Chan-Lam cross-coupling reaction, which has been adapted for the N-methylation of anilines. organic-chemistry.org

This method employs methylboronic acid (MeB(OH)₂) as the methyl source in a reaction promoted by a copper(II) salt, such as copper(II) acetate (B1210297) (Cu(OAc)₂). The reaction is typically carried out in a solvent like dioxane with a base, such as pyridine (B92270). A key feature of this method for achieving high selectivity is an "incubation period," where the aniline substrate is pre-mixed with the copper reagent before the methylboronic acid is added. This procedure is reported to minimize the formation of the N,N-dimethylated byproduct. organic-chemistry.org The reaction tolerates a wide range of functional groups on the aniline ring, including ketones, esters, and halides, making it a versatile tool for synthesizing complex N-methylanilines. organic-chemistry.org

While phosphite reagents are broadly used in catalysis, often as ligands for transition metals to modulate their reactivity and selectivity, the specific Chan-Lam N-methylation with methylboronic acid primarily relies on the copper promoter and a base. The role of phosphites is more prominent in other types of cross-coupling and amination reactions. nih.gov

| Aniline Substrate | Product | Yield (%) |

|---|---|---|

| Aniline | N-Methylaniline | 85 |

| 4-Bromoaniline | 4-Bromo-N-methylaniline | 81 |

| 4-Acetylaniline | 4-Acetyl-N-methylaniline | 75 |

General Principles Governing N-Alkylation of Anilines

The N-alkylation of anilines is a cornerstone reaction for synthesizing secondary and tertiary aromatic amines. The process involves the formation of a new bond between the nitrogen atom of the aniline and a carbon atom of an alkyl group. Several distinct strategies have been developed, each with its own set of principles, advantages, and limitations. Key methods include reductive amination, direct alkylation with alcohols, reaction with alkyl halides, and palladium-catalyzed cross-coupling reactions.

Reductive Amination

Reductive amination is a widely used method to form C-N bonds that converts a carbonyl group to an amine through an intermediate imine. wikipedia.org For N-methylation, formaldehyde is the most common carbonyl compound employed.

A classic example of this approach is the Eschweiler-Clarke reaction . wikipedia.orgjk-sci.com This one-pot reaction methylates a primary or secondary amine to the corresponding tertiary amine using an excess of formaldehyde and formic acid. wikipedia.orgjk-sci.com

Mechanism : The reaction begins with the formation of an imine from the amine and formaldehyde. wikipedia.org Formic acid then acts as a hydride donor, reducing the imine to a secondary amine. wikipedia.orgorganic-chemistry.org This process can repeat for a primary amine to yield a tertiary amine. jk-sci.com The release of carbon dioxide gas during the reduction step makes the reaction irreversible. wikipedia.org A significant advantage of this method is that it does not produce quaternary ammonium (B1175870) salts, as a tertiary amine cannot form another imine. wikipedia.orgorganic-chemistry.org

| Feature | Description |

|---|---|

| Amine Substrate | Primary or Secondary Amines wikipedia.org |

| Reagents | Formaldehyde (carbonyl source), Formic Acid (reducing agent) wikipedia.org |

| Key Intermediate | Imine / Iminium ion jk-sci.comorganic-chemistry.org |

| Final Product | Tertiary N-methylated amine jk-sci.com |

| Key Advantage | Prevents over-alkylation to quaternary ammonium salts wikipedia.org |

Other reducing agents, such as sodium cyanoborohydride or sodium triacetoxyborohydride, can be used in place of formic acid. wikipedia.orgjk-sci.com These reagents are often milder and can be used for a broader range of substrates. spbu.ru The choice of reducing agent is critical, as it must selectively reduce the imine intermediate in the presence of the starting carbonyl compound. wikipedia.org

N-Alkylation with Alcohols

Using alcohols as alkylating agents represents a greener and more atom-economical approach compared to traditional methods that use alkyl halides. rsc.org This transformation, often termed the "hydrogen borrowing" or "hydrogen autotransfer" methodology, typically requires a transition metal catalyst. rsc.orgresearchgate.net

Mechanism : The catalytic cycle involves several steps:

The transition metal catalyst first dehydrogenates the alcohol to form an aldehyde or ketone intermediate. rsc.org

The aniline then condenses with the in-situ generated carbonyl compound to form an imine. acs.org

Finally, the metal-hydride species, formed in the initial step, hydrogenates the imine to yield the N-alkylated aniline and regenerates the catalyst. acs.org

A variety of catalysts based on ruthenium, rsc.orgrsc.org iridium, nih.govacs.org and non-noble metals like copper researchgate.net and cobalt rsc.org have been developed for this transformation. The reaction conditions, such as temperature, base, and solvent, are optimized to achieve high efficiency. For instance, cyclometalated ruthenium complexes have been shown to effectively methylate anilines with methanol under mild conditions (60 °C) using NaOH as a base. rsc.org Similarly, iridium complexes with N-heterocyclic carbene (NHC) ligands have also demonstrated high catalytic activity. nih.gov

N-Alkylation with Alkyl Halides

Direct N-alkylation with alkyl halides is a classical and straightforward method for forming C-N bonds. smolecule.com The reaction proceeds via a nucleophilic aliphatic substitution, where the amine acts as the nucleophile and attacks the electrophilic carbon of the alkyl halide.

This method, however, often suffers from a lack of selectivity. The primary amine initially reacts to form a secondary amine, which is often more nucleophilic than the starting material. This can lead to further alkylation, resulting in a mixture of secondary, tertiary, and even quaternary ammonium salts. youtube.com Due to this, the method is often most useful in the laboratory for synthesizing tertiary amines or quaternary ammonium salts where over-alkylation is either the goal or not possible. To improve selectivity, solid bases like cesium fluoride-celite have been employed, which can facilitate mono-N-alkylation under specific conditions. researchgate.net

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds. wikipedia.orglibretexts.org It involves the reaction of an aryl halide or sulfonate with an amine in the presence of a palladium catalyst and a strong base. rsc.orgacsgcipr.org

Mechanism : The catalytic cycle generally involves:

Oxidative addition of the aryl halide to a Pd(0) complex.

Formation of a palladium-amido complex from the resulting Pd(II) species and the amine.

Reductive elimination from the palladium-amido complex to yield the desired aryl amine and regenerate the Pd(0) catalyst. libretexts.org

This reaction is highly versatile with a broad substrate scope, tolerating a wide range of functional groups on both the aryl halide and the amine. wikipedia.org The development of various generations of phosphine and N-heterocyclic carbene (NHC) ligands has been crucial to the reaction's success, allowing for the coupling of even challenging substrates like primary amines and ammonia equivalents under increasingly mild conditions. wikipedia.orgnih.gov

Reactivity and Mechanistic Studies Involving 4 Butyl N Methylaniline

Electrophilic Aromatic Substitution Reactions of the Aromatic Nucleus

The aromatic ring of 4-butyl-N-methylaniline is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of two electron-donating groups: the N-methylamino group and the para-butyl group. wikipedia.org

The N-methylamino group is a powerful activating group. The lone pair of electrons on the nitrogen atom is delocalized into the benzene (B151609) ring's π-system through resonance, significantly increasing the ring's nucleophilicity. wikipedia.org The butyl group, while less activating, also donates electron density via an inductive effect. This enhanced electron density makes the aromatic system more reactive than unsubstituted benzene.

Both the N-methylamino and the alkyl groups are classified as ortho, para-directors. They stabilize the cationic arenium ion intermediate that forms during the reaction, particularly when the electrophile attacks the positions ortho or para to them. wikipedia.orgmakingmolecules.comuci.edu Since the para position is already occupied by the butyl group, electrophilic attack is directed predominantly to the ortho positions relative to the N-methylamino group.

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst introduces a halogen atom to the ortho position. makingmolecules.com

Nitration: The introduction of a nitro group (-NO₂) onto the ring is achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) electrophile. makingmolecules.com

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H). wikipedia.org

| Substituent Group | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -NH(CH₃) (N-methylamino) | Strongly Electron-Donating (Resonance) | Strongly Activating | ortho, para-Director |

| -C₄H₉ (Butyl) | Weakly Electron-Donating (Inductive) | Weakly Activating | ortho, para-Director |

Nucleophilic Substitution Reactions at the Amine Nitrogen

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a nucleophile. It can participate in nucleophilic substitution reactions where it attacks an electrophilic carbon atom. ncert.nic.in

Key reactions include:

Alkylation: The amine can react with alkyl halides (R-X) in a nucleophilic substitution reaction. ncert.nic.in This process can lead to the formation of a tertiary amine and, with further alkylation, a quaternary ammonium (B1175870) salt. ncert.nic.in

Acylation: Reaction with acyl chlorides (R-COCl) or acid anhydrides ((RCO)₂O) results in the formation of an amide. ncert.nic.in This reaction, known as acylation, replaces the hydrogen atom on the nitrogen with an acyl group (R-CO). The reaction is often performed in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. ncert.nic.in

In general, the amine functional group is a very poor leaving group in nucleophilic substitution and elimination reactions. libretexts.org For the nitrogen to function as a leaving group, it must first be converted into a better one, such as in a quaternary ammonium salt, which can then undergo reactions like the Hofmann elimination. libretexts.org

Oxidation Pathways of the Amine and Aromatic Moieties

The oxidation of this compound can proceed through several pathways, affecting either the amine nitrogen or the electron-rich aromatic ring.

Electrochemical studies on similar N-alkylanilines show that the initial step of anodic oxidation is the removal of an electron from the nitrogen atom to form a radical cation. mdpi.com This highly reactive intermediate can then undergo several subsequent reactions, including:

Dimerization: The radical cation can dimerize, often leading to tail-to-tail coupling products like substituted benzidines. mdpi.coma2bchem.com

Deprotonation: Loss of a proton from a carbon adjacent to the nitrogen can occur, leading to the formation of a neutral radical, which can be further oxidized. mdpi.com

Reaction with Nucleophiles: If the oxidation is carried out in the presence of nucleophiles (like water), they can attack the radical cation, leading to hydroxylated products or dealkylation. mdpi.com

Chemical oxidation using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can lead to the formation of corresponding quinones or nitroso derivatives.

| Oxidation Method | Intermediate Species | Potential Final Product(s) |

|---|---|---|

| Electrochemical Oxidation | Radical Cation | Dimerized products (e.g., benzidines), dealkylated amines |

| Chemical Oxidation (e.g., KMnO₄) | Not applicable | Quinones, Nitroso derivatives |

Reduction Reactions of Derivatives

While this compound itself is not typically reduced, its derivatives can undergo important reduction reactions. A primary example is the reduction of a nitro group that has been introduced onto the aromatic ring via electrophilic nitration (as described in section 3.1).

The nitro group (-NO₂) can be reduced to a primary amino group (-NH₂) using various methods:

Catalytic Hydrogenation: This involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂).

Chemical Reduction: Metals in acidic solution, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), are effective reducing agents for aromatic nitro compounds.

This reduction is a crucial step in synthesis, as it allows for the introduction of a second amino group onto the aromatic ring, creating substituted phenylenediamine derivatives.

Derivatization and Functionalization of the Amine Moiety

The amine moiety of this compound can be chemically modified to introduce new functional groups, expanding its synthetic utility.

N-Formylation: The amine can be converted to its corresponding N-formyl derivative. Modern catalytic methods achieve this by using carbon dioxide (CO₂) as a C1 source in the presence of a hydrosilane reducing agent. rsc.org This provides a green and efficient route to N-formamides. For instance, N-methylaniline can be converted to N-methyl-N-phenylformamide with high yield using such systems. rsc.org

Catalytic Alkylation: Beyond simple alkylation with alkyl halides, more advanced methods involve the transition-metal-catalyzed reaction of the amine with alkenes. google.comgoogle.com For example, tantalum and zirconium amide complexes have been shown to catalyze the hydroaminoalkylation of alkenes with secondary amines like N-methylaniline. google.comgoogle.com This atom-economical process directly forms a new C-N bond and a C-C bond.

Formation and Characterization of Organometallic Complexes

The electron-rich aromatic ring of this compound serves as a π-ligand (or arene ligand) that can coordinate to transition metals to form organometallic complexes.

A well-established class of such complexes are the (η⁶-arene)tricarbonylchromium(0) compounds. The synthesis of the this compound derivative would follow standard procedures developed for other substituted anilines. tandfonline.comtandfonline.comresearchgate.net

The typical synthesis involves the direct reaction of the arene with chromium hexacarbonyl, Cr(CO)₆. The mixture is refluxed in a high-boiling, inert solvent or a solvent mixture, such as dioxane/THF or dibutyl ether, for an extended period. tandfonline.comacs.org

Reaction: C₁₁H₁₇N + Cr(CO)₆ → (η⁶-C₁₁H₁₇N)Cr(CO)₃ + 3CO

The resulting complex is typically a colored, air-stable crystalline solid. Characterization of these complexes relies heavily on infrared (IR) spectroscopy, which shows strong absorption bands in the 2000-1800 cm⁻¹ region corresponding to the C-O stretching frequencies of the three carbonyl ligands. tandfonline.comacs.org Nuclear Magnetic Resonance (NMR) spectroscopy is also used to confirm the structure.

| Reactant | Reagent | Typical Conditions | Product | Key Characterization (IR ν(CO) cm⁻¹) |

|---|---|---|---|---|

| This compound | Chromium Hexacarbonyl (Cr(CO)₆) | Reflux in high-boiling solvent (e.g., dioxane/THF) | (η⁶-4-Butyl-N-methylaniline)tricarbonylchromium(0) | ~1970, ~1890 (based on analogous aniline (B41778) complexes) tandfonline.comacs.org |

Applications of 4 Butyl N Methylaniline in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block for Complex Molecular Architectures

The substituted aniline (B41778) core of 4-butyl-N-methylaniline makes it a valuable precursor in the synthesis of more complex organic structures. The presence of the N-methyl and 4-butyl groups influences its reactivity and solubility, allowing for its incorporation into a variety of molecular frameworks.

Precursor in Multistep Synthesis of Advanced Organic Compounds

Aniline and its derivatives are fundamental building blocks in organic synthesis, serving as precursors for pharmaceuticals, agrochemicals, and dyes. echemi.com The transformation of aniline to N-methylaniline is a crucial industrial process, and the resulting compound is an important intermediate in the synthesis of a wide array of more complex molecules. echemi.com While specific multistep syntheses commencing from this compound are not extensively detailed in readily available literature, the general reactivity of N-alkylanilines suggests its utility in similar synthetic pathways. The butyl group can enhance lipophilicity, which is a desirable trait in many pharmaceutical and materials science applications.

Scaffold for the Construction of Diverse Heterocyclic Systems

The aniline moiety is a common starting point for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in biologically active molecules. ethz.ch Synthetic strategies for accessing meta-substituted anilines, in particular, are of great interest for medicinal chemistry and materials science. beilstein-journals.org While direct examples of this compound being used as a scaffold for diverse heterocyclic systems are not prominent in the searched literature, the fundamental reactivity of the aniline core allows for its participation in cyclization reactions to form heterocycles such as quinolines, indoles, and other fused aromatic systems. The N-methyl group can influence the electronic properties and steric environment of the nitrogen atom, thereby affecting the course of these cyclization reactions.

Development and Application as Chiral Ligands in Asymmetric Catalysis

A significant application of derivatives of N-alkylanilines lies in the field of asymmetric catalysis, where they can be used to create chiral ligands that induce stereoselectivity in chemical reactions. Research into N,N-disubstituted aniline derivatives has revealed their potential in forming atropisomeric ligands for palladium-catalyzed reactions.

Design and Synthesis of N,N-Disubstituted Aminophosphine (B1255530) Ligands

Researchers have designed and synthesized a series of N,N-disubstituted aminophosphines derived from chiral N-(tert-butyl)-N-methylanilines. researchgate.net These aminophosphine ligands possess axial chirality arising from restricted rotation around the C(aryl)-N(amine) bond. researchgate.net The synthesis of these ligands typically involves the reaction of the corresponding chiral aniline with a chlorophosphine. Chiral bidentate aminophosphines have also been synthesized from easily accessible enantiopure amine building blocks. nih.gov The development of these ligands is a key area of research in asymmetric catalysis. rsc.orgrsc.org

Efficacy in Palladium-Catalyzed Asymmetric Allylic Alkylation

Chiral aminophosphine ligands derived from N-(tert-butyl)-N-methylaniline have been demonstrated to be effective in palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate (B1210297) with malonates, achieving high enantioselectivities (up to 90% ee). researchgate.net Palladium-catalyzed asymmetric allylic alkylation is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds in an enantioselective manner. nih.govthieme-connect.dersc.orgchemrxiv.org The success of these ligands highlights the potential of N,N-disubstituted anilines in creating effective chiral environments for stereoselective transformations.

Below is a data table summarizing the efficacy of a chiral aminophosphine ligand derived from a related N,N-disubstituted aniline in a palladium-catalyzed asymmetric allylic alkylation reaction. researchgate.net

| Entry | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Ligand A | 95 | 90 |

| 2 | Ligand B | 92 | 85 |

Ligand A and Ligand B are enantiomeric isomers of an aminophosphine derived from N-(tert-butyl)-N-methylaniline.

Theoretical and Computational Investigations of 4 Butyl N Methylaniline

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods can predict molecular geometries, electronic distribution, and spectroscopic characteristics. However, specific quantum chemical studies on 4-butyl-N-methylaniline are not documented in the searched scientific literature.

Electronic Structure Analysis and Molecular Orbitals

An analysis of a molecule's electronic structure, particularly its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting its reactivity. The energies of these orbitals and the HOMO-LUMO gap are key indicators of a molecule's ability to donate or accept electrons.

Despite the importance of these parameters, detailed electronic structure analyses and specific data on the molecular orbitals of this compound, including HOMO-LUMO energy values, are not available in the reviewed literature.

Elucidation of Reaction Mechanisms via Transition State Theory (TST)

Transition State Theory (TST) is a cornerstone of computational chemistry for modeling reaction rates. It involves the characterization of transition state structures—the highest energy point along a reaction coordinate—to calculate the rate of a chemical transformation.

A literature search did not yield any studies where TST has been applied to elucidate the reaction mechanisms of this compound. Such investigations would be valuable for understanding its reactivity in various chemical processes.

Kinetic Studies Utilizing Microcanonical Rice–Ramsperger–Kassel–Marcus (RRKM) Theory

RRKM theory is a statistical theory used to describe the rates of unimolecular reactions in the gas phase. It provides a framework for understanding how energy is distributed within a molecule and how this affects its decomposition or isomerization rates.

There are no specific kinetic studies in the available literature that apply RRKM theory to analyze the unimolecular reactions of this compound.

Density Functional Theory (DFT) Studies for Conformational and Reactivity Insights

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying larger molecules like this compound. While DFT has been mentioned in the context of reactions involving aniline (B41778) derivatives, specific and detailed studies on this compound are lacking. uni-heidelberg.de

Analysis of Conformational Isomers and Rotational Barriers

The butyl and N-methyl groups of this compound can rotate, leading to various conformational isomers. DFT calculations can be used to determine the relative energies of these conformers and the energy barriers for rotation around specific bonds.

However, dedicated DFT studies focusing on the conformational analysis and rotational barriers of this compound have not been found in the scientific literature.

Influence of Electronic Effects on Reaction Selectivity and Reactivity

The electron-donating nature of the butyl and N-methyl groups influences the electron density of the aniline ring, which in turn affects the molecule's reactivity and selectivity in chemical reactions. DFT can quantify these electronic effects through population analysis and by modeling reaction pathways.

Specific computational research detailing the influence of these electronic effects on the reaction selectivity and reactivity of this compound using DFT is not present in the reviewed literature.

Quantitative Prediction of Molecular Basicity via Conceptual DFT and Information-Theoretic Approaches

The quantitative determination of molecular basicity from a theoretical and computational standpoint represents a significant challenge in modern chemistry. pku.edu.cn While experimental methods for measuring properties like the acid dissociation constant (pKa) are well-established, computational approaches provide crucial insights, especially for novel or experimentally inaccessible compounds. pku.edu.cn Traditional simulation protocols, which often rely on calculating Gibbs free energy changes, can be computationally intensive and susceptible to systematic errors. pku.edu.cn To overcome these limitations, researchers have turned to Conceptual Density Functional Theory (CDFT) and the Information-Theoretic Approach (ITA) as powerful frameworks for predicting chemical reactivity and properties like basicity. pku.edu.cnmdpi.com

A combined CDFT and ITA methodology has been proposed as a robust set of descriptors to quantify the molecular basicity of amines. pku.edu.cn This approach leverages the fundamental principle of DFT, which states that the ground-state electron density of a system contains all the information necessary to determine its physicochemical properties. pku.edu.cn Consequently, descriptors derived as simple functionals of the electron density can be used to build accurate predictive models. pku.edu.cnpku.edu.cn

Conceptual DFT Descriptors

Within the framework of CDFT, several indices have been defined to interpret and predict the chemical behavior of molecules. mdpi.com For assessing molecular basicity, key descriptors include:

Molecular Electrostatic Potential (MEP): This descriptor provides information about the charge distribution within a molecule and is instrumental in understanding intermolecular interactions, including protonation. pku.edu.cn

Natural Atomic Orbital (NAO) Energy: The energy of the natural valence atomic orbital, particularly on the nitrogen atom in an amine, serves as a direct indicator of its ability to donate an electron pair. pku.edu.cn

Information-Theoretic Approach (ITA) Descriptors

The Information-Theoretic Approach provides a complementary set of descriptors rooted in the principles of information theory applied to the electron density. These quantities have been successfully used to quantify various aspects of chemical reactivity. pku.edu.cn For molecular basicity, relevant descriptors include:

Shannon Entropy

Fisher Information

Ghosh-Berkowitz-Parr Entropy

Information Gain

Onicescu Information Energy

Relative Rényi Entropy

Detailed Research Findings

Research involving a comprehensive set of 179 amines—spanning primary, secondary, and tertiary types, including various substituted anilines—has demonstrated the efficacy of this combined approach. pku.edu.cnpku.edu.cn The study revealed a strong linear correlation between the experimental pKa values of these amines and the calculated CDFT and ITA descriptors. pku.edu.cn

The findings confirm that each descriptor individually correlates well with molecular basicity. pku.edu.cn More importantly, when these descriptors are combined, they yield highly accurate and quantitative models for determining the pKa of all three types of amines. pku.edu.cn This success stems from the fact that all the descriptors are simple electron density functionals, which, according to the basic theorem of DFT, should contain sufficient information to determine all ground-state properties, including molecular basicity. pku.edu.cn This methodology is predicted to be readily applicable to a wide range of other molecular species, offering a robust and efficient path to understanding and quantifying chemical concepts like acidity and basicity. pku.edu.cnpku.edu.cn

The following table presents data for several aniline derivatives, illustrating the types of computational descriptors used in these studies and their correlation with experimental pKa values. While data for this compound is not explicitly available in the cited study, the data for structurally related compounds like N-methylaniline and N-butylaniline demonstrate the methodology.

| Compound Name | Experimental pKa | Calculated MEP (V) | Calculated NAO Energy (eV) |

|---|---|---|---|

| N-methylaniline | 4.85 | -18.381 | -0.673 |

| N-butylaniline | 4.95 | -18.385 | -0.660 |

| N-propylaniline | 5.02 | -18.385 | -0.660 |

| N-allylaniline | 4.47 | -18.382 | -0.670 |

| N-isopropylaniline | 5.77 | -18.387 | -0.659 |

| 4-butyl-N,N-dimethylaniline | 4.62 | -18.376 | -0.677 |

Data sourced from a study on a broad range of amines, demonstrating the correlation between calculated descriptors and experimental values for aniline derivatives. pku.edu.cn

Advanced Characterization Techniques for Mechanistic and Structural Elucidation

Spectroscopic Methods for Reaction Pathway Analysis and Product Elucidation

Spectroscopic techniques are fundamental tools for probing the molecular structure and monitoring the progress of chemical reactions in real-time. They provide detailed information on the atomic and molecular level, which is crucial for both qualitative and quantitative analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural confirmation of 4-butyl-N-methylaniline. Both ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule, allowing for the unambiguous assignment of every hydrogen and carbon atom.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzene (B151609) ring (typically in the δ 6.5–7.2 ppm region), the N-methyl protons (a singlet), and the aliphatic protons of the butyl group, which would appear as a series of multiplets (δ 0.9–1.6 ppm).

¹³C NMR: The carbon NMR spectrum complements the proton data, showing unique resonances for each carbon environment within the molecule. researchgate.net

Beyond simple structural verification, NMR is a vital tool for mechanistic investigations. In the synthesis of N-alkylated anilines, NMR can be used to monitor the reaction's progress by observing the disappearance of reactant signals and the appearance of product signals over time. csic.es For instance, in the N-methylation of anilines, mechanistic studies have employed NMR to identify key intermediates and resting states of the catalyst, supporting a "borrowing hydrogen" mechanism. csic.es This level of insight is critical for optimizing reaction conditions and catalyst performance.

Table 1: Representative NMR and MS Data for the Identification of this compound

| Technique | Key Parameters / Signals | Application | Reference |

|---|---|---|---|

| ¹H NMR | Aromatic protons (δ 6.5–7.2 ppm), N-methyl singlet, Butyl group multiplets (δ 0.9–1.6 ppm) | Structural confirmation | |

| ¹³C NMR | Unique resonances for aromatic, N-methyl, and butyl carbons | Structural elucidation | researchgate.net |

| GC-MS | Molecular Ion Peak (M⁺), Fragmentation pattern (e.g., top peak at m/z 120) | Molecular weight determination, Product identification | rsc.orgnih.gov |

This table is interactive and represents typical data used for characterization.

Mass spectrometry (MS) is essential for determining the molecular weight of this compound and identifying it within a complex reaction mixture. When coupled with Gas Chromatography (GC-MS), it becomes a powerful method for monitoring reaction progress and purity. rsc.orgbohrium.com The mass spectrum of this compound will exhibit a molecular ion peak corresponding to its molecular weight (163.26 g/mol ).

Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information that serves as a chemical fingerprint. For this compound, characteristic fragments, such as a prominent peak at an m/z of 120, are observed. nih.gov In synthetic studies, such as the N-alkylation of aniline (B41778) with benzyl (B1604629) alcohol, GC-MS is routinely used to analyze the reaction products, identify potential intermediates like imines, and detect by-products, thereby giving a complete picture of the reaction's selectivity and conversion. mdpi.commdpi.com

Crystallographic Analysis for Solid-State Structural Information

While spectroscopic methods reveal molecular connectivity and dynamics in solution, crystallographic techniques provide precise information about the arrangement of atoms and molecules in the solid state.

Single-crystal X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional structure of a crystalline solid. mdpi.com While a specific crystal structure for this compound is not prominently documented, analysis of its derivatives provides critical insights into the conformational preferences and intermolecular forces that govern its solid-state behavior.

For example, XRD studies on related N-methylaniline derivatives, such as 2,4-dinitro-N-methylaniline and 2-amino-4-nitro-N-methylaniline, have been conducted. researchgate.netresearchgate.net These analyses reveal:

Molecular Geometry: Precise bond lengths, bond angles, and torsional angles, confirming the planarity or deviation of the aniline ring and its substituents. In 2,4-dinitro-N-methylaniline, the N-methylamino and nitro groups are nearly coplanar with the benzene ring. researchgate.netresearchgate.net

Intermolecular Interactions: The packing of molecules in the crystal lattice is directed by a network of non-covalent interactions. XRD analysis identifies and quantifies these forces, such as N–H···O and C–H···O hydrogen bonds, as well as π–π stacking interactions, which are crucial for the stability of the crystal structure. researchgate.netacs.org

This information is invaluable for understanding the physical properties of the material and for designing new derivatives with tailored solid-state characteristics.

Table 2: Crystallographic Data for Representative Aniline Derivatives

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

|---|---|---|---|---|

| 2,4-dinitro-N-methylaniline | Monoclinic | P21/c | N–H···O and C–H···O hydrogen bonds, N···O interactions | researchgate.net |

| 2-amino-4-nitro-N-methylaniline | Monoclinic | P21/c | N–H···O hydrogen bonds forming centrosymmetric dimers | researchgate.net |

| 4-(tert-butyl)-4-nitro-1,1-biphenyl | Monoclinic | P21/n | C-H···O interactions | bohrium.com |

This table is interactive and showcases data obtained from XRD analysis of related compounds.

Advanced Catalyst Characterization in Synthetic Processes

The efficiency and selectivity of the synthesis of this compound, particularly through catalytic N-alkylation, are highly dependent on the physical and chemical properties of the catalyst.

The Brunauer-Emmett-Teller (BET) method is a standard technique for measuring the specific surface area of a solid material. For heterogeneous catalysts used in the N-alkylation of anilines, a high surface area is often desirable as it can increase the number of accessible active sites, potentially leading to higher reaction rates. researchgate.net

Research into the N-alkylation of anilines frequently employs the BET method to characterize the catalysts:

In processes using γ-Al₂O₃ catalysts for the gas-phase N-alkylation of anilines, catalysts with a BET surface area between 50 and 400 m²/g are preferred. google.com

Studies on metal-organic frameworks (MOFs), such as Al-BPED MOF used for N-alkylation with dialkyl carbonates, report detailed characterization including BET analysis to relate the catalyst's structure to its activity. bohrium.com

Similarly, the preparation of gold (Au) catalysts on various supports for aniline alkylation involves BET analysis to determine the surface area, which influences the size and distribution of the catalytically active gold nanoparticles. mdpi.com

Table 3: Catalyst Surface Properties in Aniline N-Alkylation Processes

| Catalyst System | Synthetic Process | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |

|---|---|---|---|---|

| γ-Al₂O₃ | Gas-phase N-alkylation with alcohols | 150 - 300 (preferred) | Not specified | google.com |

| Al-BPED MOF | N-alkylation with dialkyl carbonates | 11.2 | 0.043 | bohrium.com |

| Au/TiO₂ | N-alkylation with benzyl alcohol | 49 | Not specified | mdpi.com |

| 53MOF/Al-SBA-15 | N-alkylation with benzyl alcohol | 313 | Not specified | mdpi.com |

This interactive table presents data from the characterization of various catalysts used in related synthetic procedures.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Aniline |

| Benzyl alcohol |

| 2,4-dinitro-N-methylaniline |

| 2-amino-4-nitro-N-methylaniline |

| 4-(tert-butyl)-4-nitro-1,1-biphenyl |

| N,N-dimethylaniline |

| 2-methoxy-N-methylaniline |

| 4-chloroaniline |

| 4-bromoaniline |

| 4-(trifluoromethyl)-N-methylaniline |

| 4-(trifluoromethyl)aniline |

| N-methylaniline |

| Imine |

| γ-Alumina (γ-Al₂O₃) |

| Gold (Au) |

Electron Microscopy (TEM, HR-TEM) for Morphological and Nanostructural Details

Transmission Electron Microscopy (TEM) and High-Resolution Transmission Electron Microscopy (HR-TEM) are powerful techniques for visualizing materials at the nanoscale, offering direct information on the morphology, size distribution, and dispersion of catalyst particles. numberanalytics.com In the context of synthesizing N-alkylanilines, these methods are crucial for examining the active metallic nanoparticles on their support materials.

Research on nickel-based catalysts, such as Ni/ZnAlOx, used for the N-methylation of anilines to produce compounds like this compound, utilizes TEM to confirm the catalyst's structure. rsc.orgresearchgate.net TEM images reveal the distribution and size of nickel nanoparticles on the zinc-aluminum mixed oxide support. For instance, in Ni/ZnAlOx-600 catalysts, TEM analysis shows nickel nanoparticles with sizes typically ranging from 5 to 10 nm, which are highly dispersed on the support surface. rsc.org

HR-TEM provides even greater detail, allowing for the visualization of the atomic lattice fringes of the metallic nanoparticles. numberanalytics.com This is critical for identifying the crystal structure of the active phase and observing any structural defects. In studies of bimetallic catalysts, such as Cu-Pd systems on a γ-Al2O3 support for related hydrogenation reactions, TEM and HR-TEM can confirm the formation of alloyed nanoparticles and determine their particle size distribution, which is essential for catalytic performance. numberanalytics.commdpi.com The ability to observe the catalyst's nanostructure helps in understanding deactivation mechanisms, such as particle sintering or coking, which can occur during the reaction. numberanalytics.com

Table 1: Nanostructural Details of Catalysts Used in Aniline Reactions via Electron Microscopy This table is interactive. Click on the headers to sort the data.

| Catalyst System | Technique | Observed Features | Reference Finding |

|---|---|---|---|

| Ni/ZnAlOx-600 | TEM | Highly dispersed Ni nanoparticles | Used for selective N-methylation of anilines. rsc.orgresearchgate.net |

| Cu-Pd/(Mg)γ-Al2O3 | TEM/HR-TEM | Well-dispersed Cu-Pd alloy nanoparticles with an average size of ~5 nm | Effective for the synthesis of benzimidazole (B57391) derivatives from nitroaniline. mdpi.com |

| General Catalyst Studies | HR-TEM | Imaging of atomic lattice structure, crystal parameters, and defects | Provides fundamental insights into the structure of nanoparticles and nanostructured catalysts. numberanalytics.com |

Temperature-Programmed Reduction (TPR) Profiles for Reducibility Assessment

Hydrogen Temperature-Programmed Reduction (H₂-TPR) is a key technique for assessing the reducibility of metal oxide precursors in heterogeneous catalysts. nih.gov The technique involves heating the catalyst in a flowing stream of a hydrogen-argon mixture and measuring the hydrogen consumption as a function of temperature. rsc.org The resulting TPR profile provides information about the temperatures at which metal species are reduced, which is indicative of the nature of the metal species and the strength of their interaction with the support. researchgate.net

In catalysts designed for aniline synthesis or modification, such as the N-methylation to form this compound, the reducibility of the active metal is directly linked to its catalytic activity. For example, H₂-TPR profiles of Ni/ZnAlOx catalysts show distinct reduction peaks. rsc.orgresearchgate.net A low-temperature peak can be attributed to the reduction of bulk NiO, while higher-temperature peaks often correspond to the reduction of Ni species that have a strong interaction with the support material. rsc.org

Similarly, for bimetallic catalysts like Cu-Pd/γ-Al2O3, TPR profiles can demonstrate the synergistic effects between the metals. The presence of palladium can lower the reduction temperature of copper oxides due to hydrogen spillover from the reduced palladium to the copper oxide species. mdpi.com This indicates the formation of a CuPd alloy, which often exhibits enhanced catalytic performance compared to the monometallic counterparts. mdpi.com The specific temperatures and areas of the reduction peaks are crucial data points for optimizing catalyst preparation and activation procedures. nih.gov

Table 2: H₂-TPR Peak Data for Various Catalysts in Aniline-Related Synthesis This table is interactive. Click on the headers to sort the data.

| Catalyst | Reduction Peak Temperature (°C) | Interpretation | Reference Finding |

|---|---|---|---|

| Ni/C | 370 | Reduction of Ni oxide particles | Used in hydrodenitrogenation studies of indole, a related nitrogen heterocycle. osti.gov |

| Ru/C | 120, 200 | Reduction of Ru oxide particles with different support interactions | Demonstrates multiple Ru species on the carbon support. osti.gov |

| Ni50Ru50/AC | 190, 370, 550 | Reduction of Ru oxide, Ni oxide, and oxygen functional groups on the support | Shows interactions between Ni and Ru components. osti.gov |

| CuO-PdO/γ-Al2O3 | ~100-150 | Lowered reduction temperature of Cu oxides due to Pd presence (hydrogen spillover) | Indicates the formation of a CuPd alloy. mdpi.com |

| LaNiO3 Perovskite | ~350 and ~450-650 | First peak: reduction of Ni³⁺ to Ni²⁺. Second peak: reduction of Ni²⁺ to Ni(0) | Characterizes the reduction sequence in perovskite-type catalysts for phenol-to-aniline transformation. rsc.org |

X-ray Diffraction (XRD) for Crystalline Phases and Active Sites

X-ray Diffraction (XRD) is a non-destructive analytical technique used for the identification and characterization of crystalline materials. tricliniclabs.com By measuring the angles and intensities at which X-rays are scattered by the atomic planes of a crystal, XRD generates a unique diffraction pattern that acts as a fingerprint for a specific crystalline phase. forcetechnology.commalvernpanalytical.com This is essential for verifying the composition and structure of heterogeneous catalysts.

In the context of producing N-alkylanilines, XRD is used to identify the crystalline phases of the catalyst support and the active metals. For instance, in the Ni/ZnAlOx catalyst used for synthesizing this compound, XRD patterns confirm the presence of the mixed metal oxide support and the metallic nickel (Ni(0)) phase after reduction. rsc.orgresearchgate.net The absence of crystalline NiO peaks in the reduced catalyst confirms the successful reduction to the active metallic state. Comparing the XRD patterns of fresh and used catalysts can also reveal changes in the crystalline structure, such as the sintering of metal particles, which is indicated by a sharpening and increased intensity of the diffraction peaks corresponding to the metal. rsc.org

For γ-Al2O3 supported catalysts, XRD patterns typically show characteristic diffraction peaks for the γ-Al2O3 structure. mdpi.com Upon loading with metals like copper and palladium, new peaks corresponding to the metallic phases or their alloys can be identified. The position and broadening of these peaks can also be used to estimate the average crystallite size via the Scherrer equation, providing complementary information to TEM analysis. researchgate.net Therefore, XRD is a fundamental tool for confirming the successful synthesis of the desired catalyst material and for monitoring its structural integrity during the catalytic process. forcetechnology.com

Table 3: Characteristic XRD Diffraction Peaks for Catalytic Materials This table is interactive. Click on the headers to sort the data.

| Material/Phase | Characteristic Diffraction Peaks (2θ) | Significance | Reference Finding |

|---|---|---|---|

| γ-Al2O3 Support | 37.6°, 45.8°, 66.7° | Confirms the crystalline structure of the common catalyst support | Observed in Cu-Pd/γ-Al2O3 catalysts. mdpi.com |

| Metallic Copper (Cu) | 43.3°, 50.4°, 74.1° | Identifies the presence of the active copper metal phase | Detected in reduced Cu/γ-Al2O3 catalysts. mdpi.com |

| Metallic Nickel (Ni) | ~44.5°, ~51.8° | Identifies the active Ni(0) phase in reduced catalysts for N-methylation | Confirmed in Ni/ZnAlOx catalysts. rsc.org |

| CuPd Alloy | Shifted peaks relative to pure Cu and Pd | Indicates the formation of a bimetallic alloy, which often has different catalytic properties | Inferred from shifts in diffraction patterns for Cu-Pd based systems. mdpi.com |

Q & A

Basic: What are the established methods for synthesizing 4-butyl-N-methylaniline, and how can reaction efficiency be optimized?

Answer:

this compound is synthesized via selective mono-N-methylation of 4-butyl-aniline using methanol as the methylating agent over heterogeneous nickel catalysts. Key steps include:

- Catalyst preparation : Ni nanoparticles supported on carbon or metal oxides (e.g., Ni/Al₂O₃) enhance activity and selectivity .

- Reaction conditions : Optimal performance is achieved at 120–150°C under H₂ pressure (10–20 bar) with a methanol-to-amine molar ratio of 5:1. Yield improvements (up to 85%) are observed with prolonged reaction times (12–24 hrs) and controlled pH (neutral to slightly basic) .

- Characterization : Confirm product purity via ¹H NMR (δ 2.73 ppm for N–CH₃, δ 0.92 ppm for terminal butyl –CH₃) and GC-MS (m/z 163 [M⁺]) .

Advanced: What challenges arise in resolving structural ambiguities of this compound using spectroscopic techniques?

Answer:

Structural elucidation faces challenges such as:

- Overlapping signals in NMR : The butyl chain’s protons (δ 1.33–1.53 ppm) may obscure adjacent groups. Use high-field NMR (≥400 MHz) and deuterated solvents (e.g., CD₃OD) to enhance resolution .

- Isomeric interference : Ensure absence of by-products (e.g., di-methylated analogs) via HPLC-MS with reverse-phase C18 columns and acetonitrile/water gradients.

- Crystallographic limitations : Poor crystallinity complicates X-ray diffraction. Alternative methods include DFT calculations (e.g., B3LYP/6-311++G(d,p)) to predict vibrational spectra and compare with experimental IR data .

Basic: Which analytical techniques are critical for confirming the purity and identity of this compound?

Answer:

- Chromatography : GC-MS (electron ionization, m/z 163 [M⁺]) and HPLC-UV (λ = 254 nm) quantify purity (>95%) and detect trace impurities .

- Spectroscopy : ¹H/¹³C NMR resolves functional groups (e.g., N–CH₃ at δ 2.73 ppm, aromatic protons at δ 6.58–6.95 ppm) .

- Elemental analysis : Validate empirical formula (C₁₁H₁₇N) with ≤0.3% deviation .

Advanced: How do catalytic mechanisms influence selectivity in N-methylation reactions for this compound synthesis?

Answer:

Ni-based catalysts promote hydrogen-borrowing mechanisms :

Methanol activation : Ni⁰ sites dehydrogenate methanol to formaldehyde (HCHO) and H₂.

Imine formation : Formaldehyde reacts with 4-butyl-aniline to form a Schiff base intermediate.

Reduction : H₂ reduces the imine to this compound.

- Selectivity drivers :

- Acid-base sites on supports (e.g., Al₂O₃) stabilize intermediates, suppressing di-methylation.

- Particle size : Smaller Ni nanoparticles (3–5 nm) increase surface area and turnover frequency .

Advanced: How should researchers address contradictions in reported catalytic efficiencies for this compound synthesis?

Answer:

Discrepancies in catalytic performance (e.g., yield variations from 70% to 90%) require:

- Controlled variable analysis : Compare catalyst loading (5–10 wt%), H₂ pressure, and solvent polarity (e.g., toluene vs. ethanol) .

- Reproducibility checks : Validate protocols using standardized substrates (e.g., 4-butyl-aniline from certified suppliers like NIST) .

- Kinetic studies : Perform time-resolved GC-MS to identify rate-limiting steps (e.g., imine formation vs. reduction) .

Advanced: What in vitro models are suitable for studying the metabolic fate of this compound?

Answer:

- Hepatic microsomal assays : Incubate this compound with liver microsomes (e.g., from hamsters or rabbits) and NADPH cofactors. Monitor metabolites via LC-MS/MS or TLC (Rf comparison with authentic standards) .

- Enzyme inhibition studies : Use CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify oxidative pathways. Major metabolites may include hydroxylated derivatives at the butyl chain or aromatic ring .

Basic: How can computational chemistry aid in predicting the physicochemical properties of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate logP (octanol-water partition coefficient) using B3LYP/6-31G(d) to predict solubility and bioavailability .

- Molecular dynamics : Simulate diffusion coefficients in solvents (e.g., DMSO, water) to optimize reaction media .

- Thermodynamic stability : Evaluate energy barriers for rotamers (e.g., N–CH₃ rotation) via relaxed potential energy surface scans .

Advanced: What strategies mitigate side reactions during large-scale synthesis of this compound?

Answer:

- Temperature control : Maintain ≤150°C to avoid decomposition or polymerization.

- Catalyst poisoning prevention : Pre-treat reactants with molecular sieves to remove water, which deactivates Ni catalysts .

- Flow chemistry : Continuous reactors (e.g., packed-bed with Ni/Al₂O₃) improve heat/mass transfer and reduce by-product formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.